molecular formula C8H11FN2O2S B2942029 N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride CAS No. 2411308-40-0

N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride

Cat. No.: B2942029
CAS No.: 2411308-40-0
M. Wt: 218.25
InChI Key: RWAHQXXLAGLHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride is a chemical compound that features a sulfamoyl fluoride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride typically involves the reaction of N-methyl-3-methylpyridin-4-ylmethanamine with a sulfamoyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed to form the corresponding sulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfamoyl fluoride group.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the pyridine ring.

    Hydrolysis: The corresponding sulfonamide.

Scientific Research Applications

N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfamoyl fluoride groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride involves its interaction with molecular targets such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(3-nitropyridin-4-yl)methyl]sulfamoyl fluoride
  • N-Methyl-N-[(3-chloropyridin-4-yl)methyl]sulfamoyl fluoride
  • N-Methyl-N-[(3-bromopyridin-4-yl)methyl]sulfamoyl fluoride

Uniqueness

N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interaction with molecular targets. This structural feature can affect the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-7-5-10-4-3-8(7)6-11(2)14(9,12)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAHQXXLAGLHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.